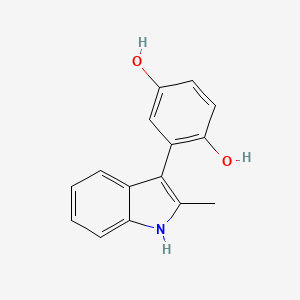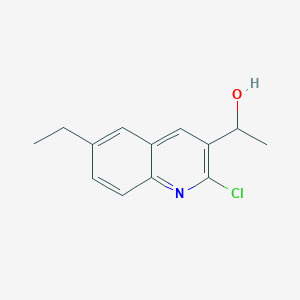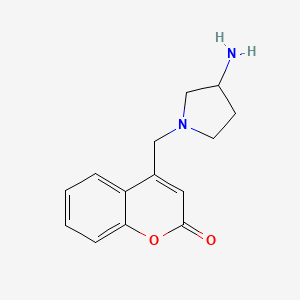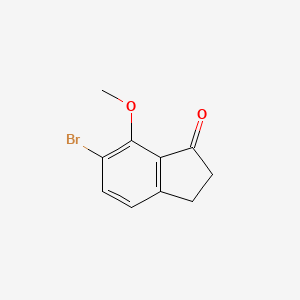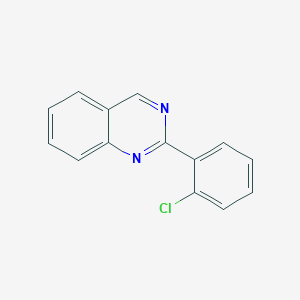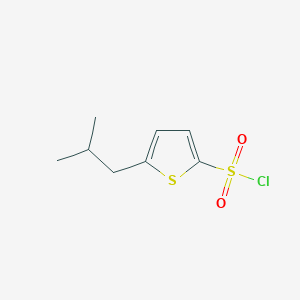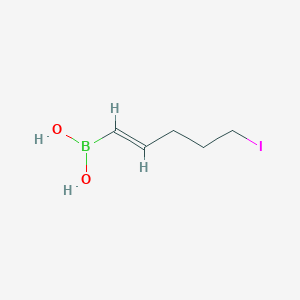
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a complex organic compound that features a chromene ring fused with an oxadiazole ring and an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The chromene moiety is known for its presence in various natural products and pharmaceuticals, while the oxadiazole ring is recognized for its stability and biological activity.
Méthodes De Préparation
The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide.
Oxadiazole Ring Formation: The chromene derivative is then reacted with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Ethanamine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and green chemistry principles to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the oxadiazole ring can enhance the compound’s stability and binding affinity. The ethanamine group may facilitate the compound’s interaction with biological membranes and transport proteins, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole: This compound features an imidazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: This compound contains a triazine ring, which can confer different chemical reactivity and biological activity compared to the oxadiazole ring.
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound has a bromoacetyl group, which can participate in different chemical reactions compared to the ethanamine group.
The uniqueness of this compound lies in its combination of the chromene, oxadiazole, and ethanamine moieties, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H13N3O2/c1-8(14)13-15-12(16-18-13)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7,14H2,1H3 |
Clé InChI |
TUFLYNWIDXPFBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



